molecular formula C16H14BrIN2O3 B11544172 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11544172
M. Wt: 489.10 g/mol
InChI Key: WDXSTFTZFWPTRM-UFWORHAWSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, iodine, and hydroxyl functional groups attached to a phenyl ring, along with a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 5-bromo-2-hydroxy-3-iodobenzaldehyde. This intermediate is then reacted with 2-(4-methylphenoxy)acetohydrazide under specific conditions to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydrazide moiety can form covalent bonds with active site residues of enzymes, inhibiting their function. The bromine and iodine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
  • 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The unique combination of bromine, iodine, and hydroxyl groups in N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide distinguishes it from these analogs, potentially leading to different chemical reactivity and biological activity .

Properties

Molecular Formula

C16H14BrIN2O3

Molecular Weight

489.10 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H14BrIN2O3/c1-10-2-4-13(5-3-10)23-9-15(21)20-19-8-11-6-12(17)7-14(18)16(11)22/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+

InChI Key

WDXSTFTZFWPTRM-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O

Origin of Product

United States

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